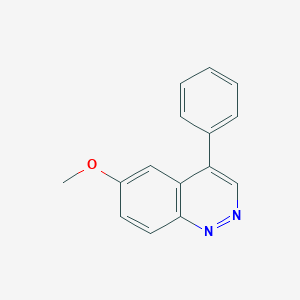
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol is an organic compound belonging to the class of 2,3-diphenylfurans. These are organic heterocyclic compounds containing a furan ring substituted with phenyl groups at the C2- and C3-positions
Preparation Methods
The synthesis of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to interact with serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . The pathways involved include modulation of kinase activity, which can affect various cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol include:
5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan: A herbicide with a similar structural framework.
2-{[5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl]amino}ethanol: Another compound with a similar core structure but different functional groups. The uniqueness of this compound lies in its specific triazine ring and the propylaminoethanol moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N4O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]-propylamino]ethanol |
InChI |
InChI=1S/C22H26N4O3/c1-4-13-26(14-15-27)22-23-20(16-5-9-18(28-2)10-6-16)21(24-25-22)17-7-11-19(29-3)12-8-17/h5-12,27H,4,13-15H2,1-3H3 |
InChI Key |
QBDVMWGYROZVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
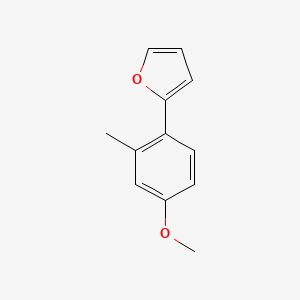
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
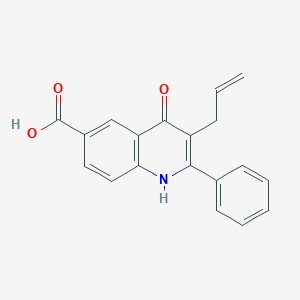
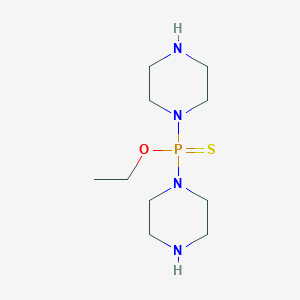
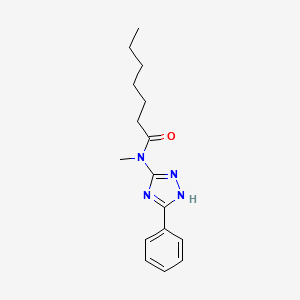
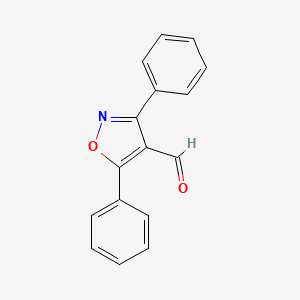

![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
